tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride is a chemical compound with the molecular formula C11H24ClN3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with 5,6-diamino-6-oxohexanoic acid under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride can be compared with similar compounds such as:
N-Boc-1,6-hexanediamine: Similar in structure but with different functional groups.
tert-Butyl N-(6-aminohexyl)carbamate: Another related compound with similar applications.
®-tert-Butyl (5,6-diamino-6-oxohexyl)carbamate: A stereoisomer with distinct properties.
These compounds share similarities in their chemical structure but differ in their specific functional groups and stereochemistry, leading to unique properties and applications .
Eigenschaften
Molekularformel |
C11H24ClN3O3 |
---|---|
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate;hydrochloride |
InChI |
InChI=1S/C11H23N3O3.ClH/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15;/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16);1H |
InChI-Schlüssel |
BVWRJFHMGKKDQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.